1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one
Overview
Description
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one is a heterocyclic compound that features a spiro linkage between a piperidine ring and a quinazolinone moiety. This unique structure imparts significant biological and chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of piperidine derivatives with quinazolinone precursors in the presence of catalysts can yield the desired spiro compound. Industrial production methods often employ high-yielding and scalable processes, such as catalytic cyclization and multi-component reactions, to ensure efficient synthesis.
Chemical Reactions Analysis
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the quinazolinone ring. Common reagents and conditions used in these reactions include mild reaction conditions, metal-free catalysts, and photoredox catalysis. Major products formed from these reactions include various quinazolinone derivatives with potential biological activities.
Scientific Research Applications
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, modulating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antitumor effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one can be compared with other similar compounds, such as:
4(3H)-Quinazolinone: A frequently encountered heterocycle with broad applications, including antimalarial, antitumor, and anticonvulsant activities.
Spiro[indole-3,4’-piperidine]: A spiro compound with significant biological activities and synthetic applications.
Oxa-spirocycles: . The uniqueness of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one lies in its specific spiro linkage and the combination of piperidine and quinazolinone moieties, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDCJYCZAHJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678174 | |
Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635713-68-7 | |
Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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